molecular formula C21H13N3O6S B2651948 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-97-4

6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2651948
CAS RN: 886170-97-4
M. Wt: 435.41
InChI Key: WWNRIMIUFYBYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H13N3O6S and its molecular weight is 435.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron Transport Materials in Polymer Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized, showcasing high conductivity and electron mobility due to its electron-deficient nature and planar structure. This material significantly improves the power conversion efficiency of polymer solar cells by facilitating electron extraction and reducing exciton recombination, illustrating the potential of related compounds in solar energy applications (Hu et al., 2015).

Novel Electron Acceptors for Organic Electronics

Research into non-fullerene electron acceptors based on central carbazole and terminal diketopyrrolopyrrole functionalities has led to compounds with excellent solubility, thermal stability, and high power conversion efficiencies. These findings open new avenues for the development of solution-processable, high-performance organic electronic devices (Raynor et al., 2016).

Molecular and Solid State Structures

Studies on substituted thiazolidine derivatives have provided insights into their molecular and solid-state structures, showcasing the versatility of such compounds in forming stable and intricate molecular architectures. This research underpins the potential for developing new materials with tailored physical properties (Viswanathan et al., 2016).

Photophysical Properties of Organic Materials

The synthesis and characterization of symmetrically substituted diketopyrrolopyrrole derivatives highlight their potential in organic optoelectronic materials due to their tunable absorption and emission properties. These compounds demonstrate significant promise for applications in biological systems and as novel materials for optoelectronics (Zhang et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the condensation of 4-nitroaniline with thioacetic acid to form 4-nitrophenylthioacetamide. This intermediate is then reacted with 2-bromoacetophenone to form 4-nitrophenylthioacetyl-2-acetophenone. The resulting compound is then reacted with 2-aminothiophenol to form 6-methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromene. Finally, the dihydrochromene is oxidized to form the desired product.", "Starting Materials": [ "4-nitroaniline", "thioacetic acid", "2-bromoacetophenone", "2-aminothiophenol" ], "Reaction": [ "4-nitroaniline is condensed with thioacetic acid to form 4-nitrophenylthioacetamide.", "4-nitrophenylthioacetamide is reacted with 2-bromoacetophenone to form 4-nitrophenylthioacetyl-2-acetophenone.", "4-nitrophenylthioacetyl-2-acetophenone is reacted with 2-aminothiophenol to form 6-methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromene.", "The dihydrochromene is oxidized to form 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione." ] }

CAS RN

886170-97-4

Molecular Formula

C21H13N3O6S

Molecular Weight

435.41

IUPAC Name

6-methoxy-1-(4-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H13N3O6S/c1-29-13-6-7-14-15(10-13)30-19-16(18(14)25)17(11-2-4-12(5-3-11)24(27)28)23(20(19)26)21-22-8-9-31-21/h2-10,17H,1H3

InChI Key

WWNRIMIUFYBYRY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)[N+](=O)[O-])C5=NC=CS5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.